Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds due to their ability to act as bioisosteres for benzene and pyridine rings while offering unique hydrogen-bonding profiles. 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS: 84936-81-2) is a highly versatile, orthogonally protected building block.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the physicochemical nature of this molecule, explore the causality behind its reactivity, and provide field-validated, self-consistent protocols for its utilization in complex synthetic workflows.
Structural & Physicochemical Profiling
The synthetic utility of 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is dictated by the electronic push-pull dynamics of its substituents. The pyrimidine core is inherently electron-deficient. However, the ethoxy (-OCH₂CH₃) group at C4 and the methylsulfanyl (-SCH₃) group at C2 donate electron density via resonance, partially stabilizing the ring. Conversely, the C5-carboxylic acid (-COOH) exerts a strong electron-withdrawing effect.
This specific arrangement allows for orthogonal functionalization : the carboxylic acid can be engaged in coupling reactions without disrupting the C2-methylsulfanyl group, which can later be activated for nucleophilic aromatic substitution (SₙAr).
Quantitative Data Summaries
The following tables synthesize the core identifiers, thermodynamic properties, and safety profiles of the compound, derived from authoritative chemical suppliers and [1].
Table 1: Molecular & Structural Identifiers
| Property | Value |
| IUPAC Name | 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid |
| Synonyms | 4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid |
| CAS Registry Number | 84936-81-2 |
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 214.24 g/mol |
| InChI Key | NQOQULVABMKPFQ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical & Safety Profile
| Parameter | Description / Value |
| Physical Form | Solid |
| Purity Standard | ≥ 98%[1] |
| Storage Conditions | 2-8°C, stored under nitrogen to prevent slow oxidation of the sulfide. |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation). |
| Predicted pKa (-COOH) | ~3.5 - 4.2 (Typical for pyrimidine-5-carboxylic acids) |
| Predicted LogP | ~1.8 - 2.2 (Moderately lipophilic, ideal for API synthesis) |
Chemical Reactivity & Mechanistic Pathways
To effectively utilize this building block, one must understand the causality of its reactivity. The C2-methylsulfanyl group acts as a "masked" leaving group. Direct nucleophilic attack on the C2 position of this specific molecule is sluggish because the sulfide is a poor leaving group.
To functionalize the C2 position, chemists employ an Oxidation-Displacement Sequence . Oxidation of the sulfide to a sulfone (-SO₂CH₃) dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring and transforms the substituent into an excellent leaving group, enabling rapid SₙAr reactions.
Fig 1: Chemoselective functionalization pathways for the pyrimidine core.
Experimental Protocols (Self-Validating Workflows)
The following methodologies are engineered to be self-validating systems, ensuring high yield and purity by addressing the specific chemical nuances of CAS 84936-81-2.
Protocol 1: C5-Carboxylic Acid Amide Coupling
Causality: HATU is selected over traditional EDC/HOBt systems due to its superior efficiency in forming the active HOAt ester. This minimizes epimerization and accelerates the reaction with sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Step-by-Step Methodology:
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Dissolution: Charge an oven-dried round-bottom flask with 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.1 M concentration.
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Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (20-25°C) to ensure complete deprotonation of the acid.
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Activation: Add HATU (1.2 equiv) portion-wise. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15-20 minutes.
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Coupling: Introduce the desired primary or secondary amine (1.1 equiv). Stir at room temperature for 2-4 hours. Monitor via LC-MS until the starting material is completely consumed.
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Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).
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Washing & Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Fig 2: Standardized workflow for C5-carboxylic acid amide coupling.
Protocol 2: C2-Methylsulfanyl Oxidation and SₙAr Displacement
Causality: To functionalize the C2 position, the inert methylsulfanyl group must be activated. Oxidation with m-CPBA converts it to a sulfone. The sulfone is highly electron-withdrawing, making the C2 carbon highly electrophilic and susceptible to attack by amines, alkoxides, or thiolates.
Step-by-Step Methodology:
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Oxidation: Dissolve the pyrimidine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C using an ice bath.
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Reagent Addition: Add m-CPBA (77% w/w, 2.2 equiv) portion-wise. The excess ensures complete oxidation to the sulfone, bypassing the less reactive sulfoxide intermediate. Stir at room temperature for 3 hours.
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Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted oxidant. Wash with saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.
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Displacement (SₙAr): Dissolve the crude sulfone in THF or NMP. Add the desired nucleophile (e.g., an amine, 1.5 equiv) and a base (e.g., K₂CO₃ or DIPEA, 2.0 equiv).
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Heating: Heat the mixture to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
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Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the final C2-substituted product via flash column chromatography.
Handling, Storage, and Safety
As with all specialized chemical building blocks, strict adherence to safety protocols is mandatory.
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Storage: The compound must be stored at 2-8°C under an inert atmosphere (nitrogen or argon). Exposure to ambient air and light over prolonged periods can lead to premature, uncontrolled oxidation of the methylsulfanyl group.
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Safety: The material is classified under GHS as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335). All manipulations, especially the weighing of the dry powder, should be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
